molecular formula C14H28N2O2 B571983 4-(N-BOC-Amino)-1-isobutylpiperidine CAS No. 1284584-48-0

4-(N-BOC-Amino)-1-isobutylpiperidine

Cat. No. B571983
CAS RN: 1284584-48-0
M. Wt: 256.39
InChI Key: OVUVANOLOWCXBN-UHFFFAOYSA-N
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Description

“4-(N-Boc-amino)piperidine” is a piperidone derivative . It has an empirical formula of C10H20N2O2 and a molecular weight of 200.28 . It is used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly(2-isopropyl-2-oxazoline) . It is also used as a pharma building block .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Molecular Structure Analysis

The molecular structure of “4-(N-Boc-amino)piperidine” is represented by the SMILES string CC(C)(C)OC(=O)NC1CCNCC1 .


Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis . There is evidence for strong interaction of their acyl and Boc-substituents with nitrogen .


Physical And Chemical Properties Analysis

The melting point of “4-(N-Boc-amino)piperidine” is 162-166 °C . It is soluble in methanol . The density is predicted to be 1.02±0.1 g/cm3 .

Safety and Hazards

The safety data sheet indicates that “4-(N-Boc-amino)piperidine” is harmful if swallowed . It is classified as having acute toxicity, oral (Category 4), H302 .

Future Directions

There is ongoing research into the use of Boc-protected amines in the synthesis of various pharmaceutical and biologically active compounds . This includes the development of more efficient and sustainable methods for N-Boc deprotection .

properties

IUPAC Name

tert-butyl N-[1-(2-methylpropyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)10-16-8-6-12(7-9-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUVANOLOWCXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693179
Record name tert-Butyl [1-(2-methylpropyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-BOC-Amino)-1-isobutylpiperidine

CAS RN

1284584-48-0
Record name tert-Butyl [1-(2-methylpropyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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